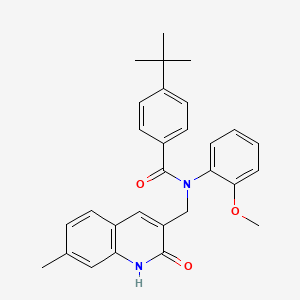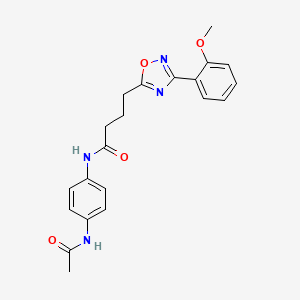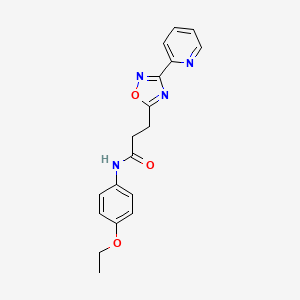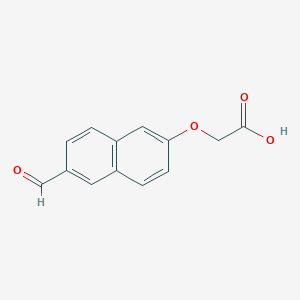
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide, also known as CIQ, is a synthetic compound that belongs to the family of oxadiazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.
作用機序
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide acts as a selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. By blocking the TRPV1 channel, this compound can inhibit the influx of calcium ions into the cells, which is important for the regulation of various cellular processes, including pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory activities in animal models. By blocking the TRPV1 channel, this compound can reduce the release of pro-inflammatory cytokines and chemokines, which are important mediators of pain and inflammation. In addition, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One of the main advantages of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide is its high selectivity towards the TRPV1 channel, which makes it a valuable tool for studying the role of this channel in various cellular processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the use of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide in scientific research. One potential application is in the development of novel analgesic and anti-inflammatory drugs. By targeting the TRPV1 channel, this compound can provide a new avenue for the treatment of pain and inflammation. Another potential application is in the study of the role of TRPV1 channels in cancer biology. By inhibiting the growth of cancer cells, this compound can provide a new approach for the development of anticancer drugs. Finally, the use of this compound in the study of the physiological and pathological functions of TRPV1 channels is an area of ongoing research.
合成法
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide involves the reaction of 2-chlorobenzohydrazide with isobutyl isocyanate and 2-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then treated with sodium azide and copper (I) iodide to obtain the final product, this compound.
科学的研究の応用
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory activities. In neuroscience, this compound has been found to act as a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation. In biochemistry, this compound has been used as a tool to study the role of TRPV1 channels in various cellular processes.
特性
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12(2)11-21-18(24)13-7-3-4-8-14(13)19-22-17(23-25-19)15-9-5-6-10-16(15)20/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCFJOIIKAJHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)




